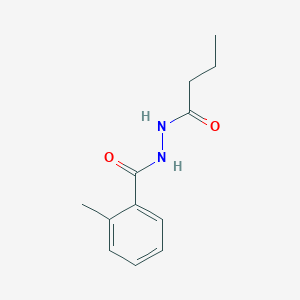

N'-butanoyl-2-methylbenzohydrazide

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N'-butanoyl-2-methylbenzohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O2/c1-3-6-11(15)13-14-12(16)10-8-5-4-7-9(10)2/h4-5,7-8H,3,6H2,1-2H3,(H,13,15)(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLLFZPDYACOUSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)NNC(=O)C1=CC=CC=C1C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10364948 | |

| Record name | N'-butanoyl-2-methylbenzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10364948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5328-51-8 | |

| Record name | N'-butanoyl-2-methylbenzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10364948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of N'-butanoyl-2-methylbenzohydrazide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of N'-butanoyl-2-methylbenzohydrazide. Due to the limited availability of experimental data for this specific compound in publicly accessible literature, this guide also includes predicted values and general experimental protocols based on structurally related compounds.

Physicochemical Properties

The physicochemical properties of a compound are critical in drug discovery and development, influencing its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. The available data for this compound is summarized below.

Table 1: General and Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₆N₂O₂ | [1] |

| Molecular Weight | 220.27 g/mol | [1] |

| CAS Number | 5328-51-8 | [1] |

| Density | 1.093 g/cm³ | [1] |

| Boiling Point | 449.4 °C at 760 mmHg | [1] |

| Flash Point | 187 °C | [1] |

| Refractive Index | 1.529 | [1] |

| Vapor Pressure | 2.88E-08 mmHg at 25°C | [1] |

Table 2: Experimental Physicochemical Data

| Property | Value |

| Melting Point | Data not available in searched literature |

| Solubility | Data not available in searched literature |

| pKa | Data not available in searched literature |

| LogP | Data not available in searched literature |

Experimental Protocols

While specific experimental protocols for the synthesis of this compound are not detailed in the available literature, a general and widely applicable method for the synthesis of N'-acyl-2-methylbenzohydrazides can be proposed based on established organic chemistry principles.

General Synthesis of N'-acyl-2-methylbenzohydrazides

The synthesis of this compound can be achieved through a two-step process starting from 2-methylbenzoic acid.

Step 1: Synthesis of 2-methylbenzohydrazide

2-methylbenzoic acid is first converted to its corresponding methyl or ethyl ester via Fischer esterification. The resulting ester is then reacted with hydrazine hydrate to yield 2-methylbenzohydrazide.

Step 2: Acylation of 2-methylbenzohydrazide

The 2-methylbenzohydrazide is subsequently acylated using butanoyl chloride or butyric anhydride in the presence of a suitable base (e.g., triethylamine or pyridine) in an appropriate solvent (e.g., dichloromethane or chloroform) to yield the final product, this compound.

Biological Activity and Signaling Pathways

Based on the activities of structurally similar compounds, this compound could potentially exhibit:

-

Antimicrobial Activity: Many hydrazide derivatives have shown promise as antibacterial and antifungal agents.

-

Insecticidal Activity: Certain N'-benzoyl-N-(tert-butyl)benzohydrazide analogues have demonstrated insecticidal properties[2].

-

Other Potential Activities: The broader class of hydrazones has been explored for a wide range of biological effects, including anti-inflammatory and anticancer activities.

Without specific experimental data, a definitive signaling pathway cannot be described. However, a general workflow for the initial biological screening of a novel compound like this compound is presented below. This workflow outlines the logical progression from initial screening to more detailed mechanistic studies.

Conclusion

This technical guide consolidates the currently available physicochemical data for this compound. While some fundamental properties have been reported, a significant amount of experimental data, particularly regarding its solubility, melting point, pKa, and logP, is not present in the reviewed literature. The provided general synthetic protocol and biological screening workflow offer a foundational framework for researchers interested in further investigating this compound. Future experimental studies are necessary to fully characterize its physicochemical profile and to explore its potential biological activities.

References

A Comprehensive Technical Guide to the Spectral Analysis of N'-butanoyl-2-methylbenzohydrazide

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a detailed technical overview of the methodologies and expected spectral data for the characterization of N'-butanoyl-2-methylbenzohydrazide. In the absence of direct experimental data for this specific compound, this guide synthesizes information from analogous benzohydrazide and N-acylhydrazone structures to predict the spectral outcomes from Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols are provided to guide researchers in the empirical analysis of this and similar small molecules.

Introduction

This compound is a small organic molecule belonging to the N-acylhydrazone family. Compounds of this class are of significant interest in medicinal chemistry and drug development due to their diverse biological activities. The precise structural elucidation of such molecules is paramount for understanding their structure-activity relationships (SAR) and mechanism of action. Spectroscopic techniques are the cornerstone of this characterization process. This guide outlines the theoretical spectral analysis of this compound, providing a predictive framework for researchers.

Predicted Spectral Data

Due to the unavailability of published experimental spectra for this compound, the following tables summarize the expected spectral data based on the analysis of structurally related compounds.[1][2][3][4] These predictions are derived from established chemical shift ranges, functional group frequencies, and fragmentation patterns typical for N'-substituted benzohydrazides.[2][3][4][5][6]

Predicted ¹H NMR Data

Solvent: DMSO-d₆ Frequency: 400 MHz

| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| Aromatic-H | 7.20 - 7.80 | m | 4H | - |

| NH | 10.0 - 11.5 | s (br) | 1H | - |

| NH-CO | 8.5 - 9.5 | s (br) | 1H | - |

| Ar-CH₃ | 2.30 - 2.50 | s | 3H | - |

| α-CH₂ | 2.10 - 2.30 | t | 2H | ~7.0 |

| β-CH₂ | 1.50 - 1.70 | sextet | 2H | ~7.0 |

| γ-CH₃ | 0.80 - 1.00 | t | 3H | ~7.0 |

Predicted ¹³C NMR Data

Solvent: DMSO-d₆ Frequency: 100 MHz

| Carbon | Expected Chemical Shift (δ, ppm) |

| C=O (Butanoyl) | 170.0 - 175.0 |

| C=O (Benzoyl) | 165.0 - 170.0 |

| Aromatic C (quaternary) | 135.0 - 140.0 |

| Aromatic C-H | 125.0 - 132.0 |

| Aromatic C-CH₃ | 135.0 - 140.0 |

| α-CH₂ | 35.0 - 40.0 |

| Ar-CH₃ | 20.0 - 25.0 |

| β-CH₂ | 18.0 - 22.0 |

| γ-CH₃ | 13.0 - 15.0 |

Predicted FTIR Data

Sample Preparation: KBr Pellet

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretching | 3200 - 3350 | Medium |

| C-H Stretching (Aromatic) | 3000 - 3100 | Medium |

| C-H Stretching (Aliphatic) | 2850 - 3000 | Medium |

| C=O Stretching (Amide I) | 1640 - 1680 | Strong |

| N-H Bending (Amide II) | 1520 - 1570 | Medium |

| C=C Stretching (Aromatic) | 1450 - 1600 | Medium |

| C-N Stretching | 1200 - 1350 | Medium |

Predicted Mass Spectrometry Data

Ionization Mode: Electrospray Ionization (ESI)

| Ion | Expected m/z | Description |

| [M+H]⁺ | 221.13 | Molecular ion peak (protonated) |

| [M+Na]⁺ | 243.11 | Sodium adduct |

| [M-C₄H₇O]⁺ | 150.08 | Loss of butanoyl group |

| [C₈H₉N₂O]⁺ | 149.07 | Fragment from cleavage of N-N bond |

| [C₇H₇]⁺ | 91.05 | Tropylium ion |

Experimental Protocols

The following are generalized experimental protocols for the spectral analysis of small organic molecules like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.[7] Ensure the sample is fully dissolved.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).[7]

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans for good signal-to-noise.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional proton-decoupled carbon spectrum.

-

Typical parameters include a 45-degree pulse angle, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.

-

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine proton ratios.

Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Sample Preparation (Thin Film Method):

-

Acquisition:

-

Place the prepared sample in the spectrometer's sample holder.

-

Record a background spectrum of the empty spectrometer.

-

Record the sample spectrum over the range of 4000-400 cm⁻¹.

-

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Utilize a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), which are soft ionization techniques suitable for small organic molecules.[11][12]

-

Acquisition:

-

Introduce the sample into the ion source, often via direct infusion or coupled with a liquid chromatography (LC) system.[11]

-

Acquire the mass spectrum in positive ion mode to observe protonated molecules ([M+H]⁺) and other adducts.[13]

-

The mass analyzer separates ions based on their mass-to-charge ratio (m/z).[13]

-

-

Data Analysis:

-

Identify the molecular ion peak to confirm the molecular weight of the compound.

-

Analyze the fragmentation pattern to gain further structural information. For more detailed structural elucidation, tandem mass spectrometry (MS/MS) can be performed.

-

Visualization of Analytical Workflow

The following diagram illustrates a generalized workflow for the spectral analysis and characterization of a novel synthesized compound like this compound.

Caption: Workflow for the synthesis and spectral characterization.

Conclusion

This technical guide provides a foundational framework for the spectral analysis of this compound. While the presented data is predictive, it is based on well-established principles of spectroscopy and analysis of analogous compounds. The detailed experimental protocols offer a practical guide for researchers to obtain empirical data. The combination of NMR, FTIR, and Mass Spectrometry will enable unambiguous structure elucidation, which is a critical step in the advancement of drug discovery and development projects involving this and related chemical entities.

References

- 1. researchgate.net [researchgate.net]

- 2. Acylhydrazones and Their Biological Activity: A Review [mdpi.com]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. Synthesis and Antibacterial Evaluation of New N-acylhydrazone Derivatives from Dehydroabietic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. academicjournals.org [academicjournals.org]

- 7. lsdjmr.com [lsdjmr.com]

- 8. Infrared spectroscopy - Wikipedia [en.wikipedia.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. zefsci.com [zefsci.com]

- 12. uab.edu [uab.edu]

- 13. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to N'-butanoyl-2-methylbenzohydrazide

For Researchers, Scientists, and Drug Development Professionals

Abstract:

This technical guide provides a comprehensive overview of the molecular structure, properties, and projected synthesis and characterization of N'-butanoyl-2-methylbenzohydrazide. While specific experimental data for this compound is limited in publicly accessible literature, this document compiles available physicochemical properties and presents detailed, generalized experimental protocols for its synthesis and characterization based on established methods for analogous benzohydrazide derivatives. Furthermore, this guide discusses the potential for biological activity by examining the known properties of the broader class of benzohydrazide compounds, offering a framework for future research and development.

Molecular Structure and Properties

This compound is a chemical compound with the molecular formula C12H16N2O2. It belongs to the class of benzohydrazide derivatives, which are characterized by a hydrazide moiety attached to a benzoyl group. The structure features a 2-methylbenzoyl group and a butanoyl group attached to the two nitrogen atoms of the hydrazine linker.

Physicochemical Data

The known physicochemical properties of this compound are summarized in the table below. This data is essential for its handling, formulation, and analysis.

| Property | Value | Reference(s) |

| IUPAC Name | This compound | |

| Synonyms | N'-Butyryl-2-methylbenzohydrazide | [1] |

| CAS Number | 5328-51-8 | [1] |

| Molecular Formula | C12H16N2O2 | [1] |

| Molecular Weight | 220.27 g/mol | [1] |

| Density | 1.093 g/cm³ | [1] |

| Boiling Point | 449.4 °C at 760 mmHg | [1] |

| Flash Point | 187 °C | [1] |

| Refractive Index | 1.529 | [1] |

| Vapor Pressure | 2.88E-08 mmHg at 25°C | [1] |

Synthesis and Characterization

Proposed Synthesis Protocol

The synthesis of this compound can be conceptually approached via a two-step process starting from 2-methylbenzoic acid. The first step involves the formation of 2-methylbenzohydrazide, which is then acylated with butanoyl chloride.

Step 1: Synthesis of 2-methylbenzohydrazide

A common method for synthesizing benzohydrazides is the reaction of the corresponding methyl ester with hydrazine hydrate.

-

Materials: Methyl 2-methylbenzoate, Hydrazine hydrate, Ethanol.

-

Procedure:

-

A mixture of methyl 2-methylbenzoate (1 equivalent) and hydrazine hydrate (1.2 equivalents) in ethanol is refluxed for 4-6 hours.

-

The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

-

After completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is filtered.

-

The solid is washed with cold ethanol and dried under vacuum to yield 2-methylbenzohydrazide.

-

Step 2: Synthesis of this compound

The final product is obtained by the acylation of 2-methylbenzohydrazide.

-

Materials: 2-methylbenzohydrazide, Butanoyl chloride, Pyridine, Dichloromethane (DCM).

-

Procedure:

-

2-methylbenzohydrazide (1 equivalent) is dissolved in anhydrous DCM, and pyridine (1.1 equivalents) is added as a base.

-

The mixture is cooled to 0 °C in an ice bath.

-

Butanoyl chloride (1.05 equivalents) is added dropwise to the stirred solution.

-

The reaction is allowed to warm to room temperature and stirred for 12-16 hours.

-

The reaction is monitored by TLC.

-

Upon completion, the reaction mixture is washed sequentially with dilute HCl, saturated NaHCO3 solution, and brine.

-

The organic layer is dried over anhydrous Na2SO4, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel or by recrystallization to afford this compound.

-

Characterization

The synthesized this compound would be characterized using standard spectroscopic techniques to confirm its structure.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: Expected to show characteristic absorption bands for N-H stretching (around 3200-3400 cm⁻¹), C=O stretching of the amide and hydrazide groups (around 1640-1680 cm⁻¹), and aromatic C-H stretching.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Would show distinct signals for the aromatic protons of the 2-methylphenyl group, the methyl protons, the protons of the butanoyl group (triplet, sextet, triplet), and the N-H protons (broad singlets).

-

¹³C NMR: Would display resonances for the carbonyl carbons, the aromatic carbons, and the aliphatic carbons of the butanoyl and methyl groups.

-

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (or a protonated molecular ion peak in ESI-MS) corresponding to the molecular weight of the compound (220.27 g/mol ).

Biological Activity and Potential Applications

There is no specific information in the reviewed scientific literature regarding the biological activity, mechanism of action, or signaling pathways associated with this compound. However, the broader class of benzohydrazide and N'-acylhydrazone derivatives has been reported to exhibit a wide range of biological activities, suggesting potential avenues for investigation for the target compound.

Reported Activities of Benzohydrazide Derivatives

-

Antimicrobial and Antifungal Activity: Many benzohydrazide derivatives have been synthesized and evaluated for their activity against various bacterial and fungal strains.[2][3] Some have shown promising results, comparable to standard antibiotics.[3]

-

Insecticidal Activity: Certain diacylhydrazine derivatives, which share a similar structural motif, are known to act as insect growth regulators.[4]

-

Anticancer Activity: Some substituted benzohydrazides have been investigated for their cytotoxic effects against various cancer cell lines.[2]

-

Antioxidant and Anti-inflammatory Activity: The hydrazide-hydrazone scaffold has been explored for its potential antioxidant and anti-inflammatory properties.[5]

Given these precedents, this compound could be a candidate for screening in these and other biological assays.

Conclusion

This compound is a molecule with a well-defined structure and predictable physicochemical properties. While specific experimental data on its synthesis and biological activity are currently lacking in the scientific literature, this guide provides a robust framework for its preparation and characterization based on established chemical principles. The diverse biological activities reported for the broader class of benzohydrazide derivatives suggest that this compound may hold potential as a lead compound in drug discovery and development. Further experimental investigation is warranted to elucidate its synthetic accessibility and to explore its potential therapeutic or agrochemical applications. This technical guide serves as a foundational resource for researchers and scientists interested in pursuing studies on this and related compounds.

References

- 1. mdpi.com [mdpi.com]

- 2. Synthesis and Antimicrobial Activity of N-Substituted-β-amino Acid Derivatives Containing 2-Hydroxyphenyl, Benzo[b]phenoxazine and Quinoxaline Moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Study of the antibacterial and antifungal activities of synthetic benzyl bromides, ketones, and corresponding chalcone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

potential biological activity of benzohydrazide derivatives

An In-depth Technical Guide on the Potential Biological Activity of Benzohydrazide Derivatives

Introduction

Benzohydrazide, a derivative of benzoic acid, and its related compounds represent a versatile and privileged scaffold in medicinal chemistry.[1] The core structure, featuring a hydrazide functional group (-CONHNH₂), serves as a crucial pharmacophore for designing novel therapeutic agents.[1][2] These compounds have garnered significant attention due to their wide spectrum of biological activities, including antimicrobial, anticancer, anticonvulsant, anti-inflammatory, antioxidant, and antiviral properties.[1][2][3][4][5] The synthetic accessibility and the ease with which their structure can be modified allow for the fine-tuning of their pharmacological profiles, making them promising candidates for drug discovery and development.[6] This guide provides a comprehensive overview of the synthesis, diverse biological activities, and mechanisms of action of benzohydrazide derivatives, supported by quantitative data, experimental protocols, and pathway visualizations.

General Synthesis of Benzohydrazide Derivatives

The synthesis of benzohydrazide derivatives typically begins with the formation of the core benzohydrazide structure, which is then further modified, often by condensation with various aldehydes or ketones to form hydrazones (Schiff bases).[3][7]

A common synthetic route involves the reaction of a benzoic acid ester, such as methyl benzoate, with hydrazine hydrate.[1][8] This reaction is often carried out under reflux.[1][8] An alternative, more rapid approach utilizes microwave irradiation, which can significantly reduce reaction times.[1][2] The resulting benzohydrazide can then be reacted with a substituted aldehyde in a solvent like ethanol, often with a catalytic amount of acid (e.g., acetic acid), to yield the final N'-benzylidene-benzohydrazide derivative.[9]

Biological Activities and Mechanisms of Action

Benzohydrazide derivatives have demonstrated efficacy in a multitude of therapeutic areas. Their mechanism of action often involves targeted inhibition of key enzymes or interference with cellular signaling pathways.

Anticancer Activity

A significant area of research has focused on the anticancer potential of benzohydrazide derivatives.[1] These compounds have shown cytotoxic effects against various human cancer cell lines.[1][10]

One of the key mechanisms is the inhibition of receptor tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR).[11] Overexpression of EGFR is common in many solid tumors, and its inhibition is a validated strategy for cancer therapy.[11] Certain benzohydrazide derivatives containing dihydropyrazole moieties have been identified as potent EGFR kinase inhibitors.[11][12] For instance, compound H20 from a synthesized series showed potent antiproliferative activity against A549 (lung), MCF-7 (breast), HeLa (cervical), and HepG2 (liver) cancer cell lines, with a particularly strong inhibitory effect on EGFR.[11][12] Other proposed anticancer mechanisms for benzohydrazide derivatives include the inhibition of tubulin polymerization, lysine-specific histone demethylase 1A, and Bcl-2/Bcl-xL proteins.[13]

Table 1: Anticancer Activity of Selected Benzohydrazide Derivatives

| Compound | Cancer Cell Line | Assay | Activity Metric (IC₅₀) | Reference |

|---|---|---|---|---|

| H20 | A549 (Lung) | MTT | 0.46 µM | [11][12] |

| MCF-7 (Breast) | MTT | 0.29 µM | [11][12] | |

| HeLa (Cervical) | MTT | 0.15 µM | [11][12] | |

| HepG2 (Liver) | MTT | 0.21 µM | [11][12] | |

| EGFR Kinase | Kinase Assay | 0.08 µM | [11][12] | |

| Compound 7 | HCT116 (Colorectal) | - | 14.90 µM | [1] |

| Compound 20 | HCT116 (Colorectal) | - | 19 µg/cm³ | [1] |

| MCF7 (Breast) | - | 18 µg/cm³ | [1] | |

| Compound 4d | C6 (Glioma) | MTT | 0.03 mM | [10] |

| Compound 4e | A549 (Lung) | MTT | 0.03 mM |[10] |

Antimicrobial Activity

The rise of antimicrobial resistance has spurred the search for new antibacterial and antifungal agents.[3][14] Benzohydrazide derivatives have shown considerable promise in this area.[6][14][15] Studies have demonstrated their efficacy against a range of Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria, as well as fungal strains like Candida albicans and Aspergillus niger.[3][14][15]

The structural flexibility of the benzohydrazide scaffold allows for the incorporation of various substituents, which can modulate antimicrobial potency.[6] For example, derivatives incorporating pyrazole or thiophene moieties have shown enhanced activity.[3][6] Compound S3 , an (E)-4-chloro-Nʹ-(thiophen-2-ylmethylene)benzohydrazide, was found to be particularly active against E. Coli and A. niger.[3]

Table 2: Antimicrobial Activity of Selected Benzohydrazide Derivatives

| Compound | Microorganism | Assay Method | Activity Metric | Reference |

|---|---|---|---|---|

| S3 | E. coli | Agar Well Diffusion | pMIC = 15 | [3] |

| A. niger | Agar Well Diffusion | pMIC = 14 | [3] | |

| Compound 6 | C. albicans | - | pMICca = 2.07 µM/ml | [1] |

| Compounds 6b, 6c, 6d | Various Bacteria & Fungi | - | "Remarkable" activity | [6] |

| Chalcone-like derivative | Gram-positive & Gram-negative | - | "Best" antimicrobial activities |[14] |

Antiviral Activity

Several benzohydrazide derivatives have been investigated for their antiviral properties. Research has identified novel aryl benzoyl hydrazide analogs as potent broad-spectrum inhibitors of the influenza A virus RNA-dependent RNA polymerase (RdRp).[16] Compound 11q from one study demonstrated nanomolar antiviral effects against both H1N1 and Influenza B viruses and showed good oral bioavailability in a mouse model.[16] Other studies have reported activity against Herpes Simplex Virus type I (HSV-1) and Human Immunodeficiency Virus (HIV-1).[17]

Table 3: Antiviral Activity of Selected Benzohydrazide Derivatives

| Compound | Virus | Activity Metric (EC₅₀) | Reference |

|---|---|---|---|

| 10b | Influenza A (H5N1) | 0.009 - 0.034 µM | [16] |

| 10c | Influenza A (H5N1) | 0.009 - 0.034 µM | [16] |

| 10g | Influenza A (H5N1) | 0.009 - 0.034 µM | [16] |

| 11p | Influenza A (H5N1) | 0.009 - 0.034 µM | [16] |

| 11q | Influenza A (H5N1) | 0.009 - 0.034 µM | [16] |

| | H1N1 & Flu B | "Nanomolar effects" |[16] |

Antioxidant Activity

Benzohydrazide derivatives, particularly hydrazones, can act as potent antioxidants by scavenging free radicals and chelating metals.[2] Their antioxidant capacity is often evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.[2] The presence of hydroxyl or other electron-donating groups on the aromatic rings generally enhances the radical-scavenging properties of these molecules.[2][3]

Table 4: Antioxidant Activity of Selected Benzohydrazide Derivatives

| Compound | Assay | Activity Metric | Reference |

|---|---|---|---|

| ohbh1-10 series | DPPH | 31% to 46% scavenging at 1 mg/ml | [2] |

| Compound S3 | DPPH | 64.7±3.4% scavenging at 0.1 mg |[3] |

Other Biological Activities

The therapeutic potential of benzohydrazides extends to other areas:

-

Urease Inhibition : A series of N′-benzylidene-4-(tert-butyl)benzohydrazide derivatives showed potent in vitro urease inhibitory activity, with some compounds being more active than the standard inhibitor, thiourea.[9]

-

Anti-inflammatory Activity : Hydrazone derivatives have been reported to possess anti-inflammatory properties.[4]

-

Monoamine Oxidase (MAO) Inhibition : Nialamide, a compound with a benzohydrazide scaffold, is a known non-selective, irreversible monoamine oxidase inhibitor (MAOI) used as an antidepressant.[2]

Quantitative Structure-Activity Relationship (QSAR)

QSAR is a computational modeling technique used to predict the biological activity of chemical compounds based on their molecular structures.[18] This approach is invaluable in drug discovery for designing molecules with optimized properties, thereby reducing the time and cost of research.[18] QSAR models establish a mathematical relationship between the physicochemical properties (descriptors) of a series of compounds and their biological activity.[19] For benzohydrazide derivatives, QSAR studies can help identify the key structural features—such as specific substituents or electronic properties—that are crucial for their anticancer, antimicrobial, or other biological effects, guiding the synthesis of more potent analogues.[18]

References

- 1. thepharmajournal.com [thepharmajournal.com]

- 2. Synthesis, biological evaluation, and molecular docking of benzhydrazide derivatives [pharmacia.pensoft.net]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. biointerfaceresearch.com [biointerfaceresearch.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. derpharmachemica.com [derpharmachemica.com]

- 8. Benzohydrazide as a good precursor for the synthesis of novel bioactive and anti-oxidant 2-phenyl-1,3,4-oxadiazol-aminoacid derivatives: Structural determination, biological and anti-oxidant activity - Arabian Journal of Chemistry [arabjchem.org]

- 9. Design, Synthesis, Crystal Structure, In Vitro and In Silico Evaluation of New N′-Benzylidene-4-tert-butylbenzohydrazide Derivatives as Potent Urease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Design, Synthesis and Biological Evaluation of Benzohydrazide Derivatives Containing Dihydropyrazoles as Potential EGFR Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Design, Synthesis and Biological Evaluation of Benzohydrazide Derivatives Containing Dihydropyrazoles as Potential EGFR Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis and Characterization of Chemical Compounds Derived From Benzohydrazide and Evaluation of Their Antibacterial Activities [ajcmi.umsha.ac.ir]

- 15. lsdjmr.com [lsdjmr.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. researchgate.net [researchgate.net]

- 18. ijcrt.org [ijcrt.org]

- 19. Quantitative structure-activity relationship (QSAR) study of a series of benzimidazole derivatives as inhibitors of Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Discovery and Synthesis of Novel Benzohydrazide Compounds

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of novel benzohydrazide compounds. Benzohydrazides are a significant class of organic compounds that serve as versatile precursors in the synthesis of various heterocyclic systems.[1] Due to their wide range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties, they are a focal point in modern medicinal chemistry and drug discovery.[1][2][3][4] This document details the synthetic methodologies, experimental protocols, and biological activities of these promising therapeutic agents.

Synthesis of Benzohydrazide Derivatives

The core benzohydrazide structure is typically synthesized through the reaction of a benzoic acid ester, such as methyl benzoate, with hydrazine hydrate.[1] This foundational molecule can then be readily modified, most commonly through condensation with various aldehydes or ketones, to produce a diverse library of Schiff bases (benzohydrazones) with a wide array of biological functions.[2][4]

The synthesis of benzohydrazide derivatives generally follows a two-step process: formation of the benzohydrazide core, followed by condensation with an appropriate aldehyde or ketone to form the final hydrazone derivative.

Figure 1: General workflow for the synthesis of benzohydrazide derivatives.

Protocol 1: Synthesis of Benzohydrazide (Conventional Method) [1]

-

Combine methyl benzoate (0.01 mol) and hydrazine hydrate (0.012 mol) in a round-bottom flask.

-

Reflux the mixture for approximately 2 hours.[1]

-

Cool the reaction mixture to room temperature, which should result in the formation of a white precipitate.[1]

-

Filter the precipitate and wash thoroughly with cold water.

-

Dry the resulting white solid. For higher purity, the product can be recrystallized from ethanol.[1]

Protocol 2: Synthesis of Benzohydrazide (Microwave-Assisted Method) [1]

-

Place methyl benzoate (0.01 mol) and hydrazine hydrate (0.012 mol) in a 100 mL beaker.

-

Subject the mixture to microwave irradiation at 350 W for 2 minutes.[1]

-

Add 1 mL of ethanol and irradiate for an additional minute at 500 W.[1]

-

Cool the mixture, which will result in a white precipitate.

-

Wash the precipitate thoroughly with water, dry it, and recrystallize from ethanol.[1]

Protocol 3: Synthesis of N'-benzylidene-benzohydrazide Derivatives (Schiff Bases) [2]

-

Dissolve the synthesized benzohydrazide (0.01 mol) in a suitable solvent such as ethanol.

-

Add an equimolar amount of a substituted aromatic aldehyde (0.01 mol) to the solution.

-

Add a few drops of a catalyst, such as concentrated hydrochloric acid or glacial acetic acid, and stir the mixture at room temperature for 6-8 hours.[5]

-

Monitor the reaction to completion using thin-layer chromatography (TLC).

-

The resulting solid product is filtered, washed with a solvent like petroleum ether, and dried.

-

Recrystallize the crude solid from absolute ethanol to obtain the pure compound.

Biological Activities and Lead Compounds

Benzohydrazide derivatives exhibit a remarkable spectrum of biological activities, which can be tuned by altering the substituents on the aromatic rings.

Many novel benzohydrazide compounds have been identified as potent anticancer agents.[1] A notable mechanism of action is the inhibition of key signaling proteins like the Epidermal Growth Factor Receptor (EGFR), which is often overexpressed in various cancers.[5][6]

Figure 2: Simplified EGFR signaling pathway and the inhibitory action of benzohydrazide derivatives.

Table 1: Anticancer Activity of Benzohydrazide Derivatives

| Compound ID | Description / Substituents | Target Cell Line | IC₅₀ (μM) | Citation |

|---|---|---|---|---|

| H20 | Dihydropyrazole-containing benzohydrazide derivative | A549 (Lung) | 0.46 | [5][6] |

| H20 | Dihydropyrazole-containing benzohydrazide derivative | MCF-7 (Breast) | 0.29 | [5][6] |

| H20 | Dihydropyrazole-containing benzohydrazide derivative | HeLa (Cervical) | 0.15 | [5][6] |

| H20 | Dihydropyrazole-containing benzohydrazide derivative | HepG2 (Liver) | 0.21 | [5][6] |

| H20 | Dihydropyrazole-containing benzohydrazide derivative | EGFR Kinase | 0.08 | [5][6] |

| Compound 4 | 2/3-bromo-N'-(substituted benzylidene)benzohydrazide | HCT 116 (Colon) | 1.88 | [1] |

| Compound 20 | N'-(4-((imino)methyl)benzylidene)benzohydrazide | HCT 116 (Colon) | 19 µg/cm³ | [1] |

| Compound 20 | N'-(4-((imino)methyl)benzylidene)benzohydrazide | MCF-7 (Breast) | 18 µg/cm³ |[1] |

The emergence of drug-resistant pathogens necessitates the development of new antimicrobial agents.[2][7] Benzohydrazide derivatives have shown significant potential as antibacterial and antifungal compounds.[1][7][8]

Table 2: Antimicrobial Activity of Selected Benzohydrazide Derivatives | Compound Class / ID | Target Organism | Activity Metric | Result | Citation | |-----------------------|-----------------|-----------------|--------|----------| | Substituted benzohydrazides | E. coli (Gram-negative) | Zone of Inhibition | Good |[2] | | Substituted benzohydrazides | S. aureus (Gram-positive) | Zone of Inhibition | Good |[2] | | Substituted benzohydrazides | A. niger (Fungus) | Zone of Inhibition | Good |[2] | | Compound 3 | 2/3-bromo-N'-(substituted benzylidene)benzohydrazides | Various microbes | pMICam | 1.62 µM/ml |[1] | | Compound 15 | 2/3-bromo-N'-(substituted benzylidene)benzohydrazides | Various microbes | pMICam | 1.62 µM/ml |[1] | | Compound 18 | 2/3-bromo-N'-(substituted benzylidene)benzohydrazides | Various microbes | pMICam | 1.62 µM/ml |[1] | | Compound 6 | N'-(substituted)-4-(butan-2-lideneamino)benzohydrazides | C. albicans | pMICca | 2.07 µM/ml |[1] | | Compound 14 | 4-(2-oxo-2-(4H-1,2,4-triazol-4-yl)ethylamino)benzohydrazides | A. niger | pMICan | 2.10 µM/ml |[1] |

Certain benzohydrazide derivatives have also been investigated for their anti-inflammatory and antioxidant properties.[3][9] Their ability to scavenge free radicals and modulate inflammatory pathways makes them interesting candidates for treating oxidative stress-related and inflammatory diseases.[2][3]

Table 3: Anti-inflammatory and Antioxidant Activity

| Compound ID | Assay Type | Result | Citation |

|---|---|---|---|

| MBNHYD | Carrageenan-induced paw edema (in vivo) | Activity comparable to Ibuprofen | [9] |

| S3 | DPPH Radical Scavenging | Highest activity (64.7±3.4%) in series | [2] |

| ohbh1-10 | DPPH and ABTS Assays | Moderate radical-scavenging activity |[3] |

Methodologies for Characterization and Biological Evaluation

A standardized workflow is crucial for the systematic evaluation of novel compounds. This involves structural confirmation followed by a cascade of biological assays.

Figure 3: Standard experimental workflow for the evaluation of novel compounds.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: Used to identify characteristic functional groups. Key peaks for benzohydrazides include N-H stretching (around 3200-3400 cm⁻¹), C=O stretching (around 1600-1640 cm⁻¹), and C=N stretching for hydrazones (around 1500-1510 cm⁻¹).[4][8]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used for complete structural elucidation.[8][10] In ¹H NMR, a characteristic singlet for the enolic NH proton appears around δ 11.8-11.9 ppm, the azomethine (CH=N) proton appears at δ 8.3-8.7 ppm, and aromatic protons appear in the δ 7.0-7.9 ppm range.[2]

-

Mass Spectrometry (MS): Confirms the molecular weight of the synthesized compounds.[4][8]

Protocol 4: Antiproliferative MTT Assay [5][6]

-

Seed cancer cells (e.g., A549, MCF-7) in 96-well plates and incubate to allow for cell attachment.

-

Treat the cells with various concentrations of the synthesized benzohydrazide compounds and incubate for a specified period (e.g., 48-72 hours).

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow for formazan crystal formation by viable cells.

-

Solubilize the formazan crystals by adding a solvent like DMSO.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability compared to untreated controls and determine the IC₅₀ value (the concentration required to inhibit 50% of cell growth).[6]

Protocol 5: Antimicrobial Agar Well Diffusion Assay [2][4]

-

Prepare nutrient agar plates and seed them with a standardized inoculum of the target bacterial or fungal strain (e.g., S. aureus, E. coli, A. niger).[4]

-

Create wells in the agar using a sterile borer.

-

Add a specific concentration of the test compound (dissolved in a solvent like DMSO) into each well. A standard antibiotic (e.g., Gentamycin) is used as a positive control.[2][4]

-

Incubate the plates at 37°C for 24 hours for bacteria or 48 hours for fungi.[2][4]

-

Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is prevented) in millimeters.

Protocol 6: DPPH Radical Scavenging Assay [2][3]

-

Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in a solvent like methanol.

-

In a 96-well plate or cuvettes, add various concentrations of the test compounds.

-

Add the DPPH solution to each well/cuvette and incubate at room temperature in the dark for 30 minutes.[2]

-

Measure the decrease in absorbance at 517 nm. The discoloration of the purple DPPH solution indicates radical scavenging activity.[2]

-

Use a standard antioxidant like ascorbic acid as a positive control.[2]

-

Calculate the percentage of radical scavenging activity using the formula: [(Abs_control - Abs_sample) / Abs_control] * 100.

Conclusion

Benzohydrazide derivatives represent a highly versatile and pharmacologically significant scaffold in drug discovery.[1][4] The straightforward synthesis, ease of diversification, and broad spectrum of potent biological activities make them prime candidates for the development of new therapeutic agents. This guide has outlined the core synthetic strategies and evaluation protocols necessary for researchers to explore this chemical space. Future research should focus on optimizing lead compounds to enhance potency and selectivity, conducting in-depth mechanistic studies, and advancing promising candidates through preclinical and clinical development.

References

- 1. thepharmajournal.com [thepharmajournal.com]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. Synthesis, biological evaluation, and molecular docking of benzhydrazide derivatives [pharmacia.pensoft.net]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. Design, Synthesis and Biological Evaluation of Benzohydrazide Derivatives Containing Dihydropyrazoles as Potential EGFR Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, Synthesis and Biological Evaluation of Benzohydrazide Derivatives Containing Dihydropyrazoles as Potential EGFR Kinase Inhibitors [mdpi.com]

- 7. Synthesis and Characterization of Chemical Compounds Derived From Benzohydrazide and Evaluation of Their Antibacterial Activities [ajcmi.umsha.ac.ir]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and Anti-Inflammatory Activity Evaluation of Some Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. imedpub.com [imedpub.com]

In Silico Prediction of N'-butanoyl-2-methylbenzohydrazide Targets: A Technical Guide

Affiliation: Google Research

Abstract

N'-butanoyl-2-methylbenzohydrazide is a synthetic compound with potential pharmacological applications. Understanding its mechanism of action is crucial for its development as a therapeutic agent. This technical guide outlines a comprehensive in silico approach to predict the biological targets of this compound. Due to the absence of direct experimental data for this specific molecule, this document presents a hypothetical workflow based on established computational methodologies and data from structurally related benzohydrazide derivatives. The proposed strategy integrates ligand-based and structure-based virtual screening techniques to generate a high-confidence list of putative protein targets, providing a foundational roadmap for subsequent experimental validation.

Introduction

The identification of molecular targets is a pivotal step in the drug discovery and development pipeline. In silico target prediction methods offer a rapid and cost-effective approach to hypothesize the mechanism of action of novel chemical entities, thereby guiding experimental studies and accelerating the journey from compound synthesis to clinical application.[1][2] This guide focuses on this compound, a molecule belonging to the benzohydrazide class of compounds, which have demonstrated a wide range of biological activities.

While direct experimental data on this compound is not publicly available, studies on analogous compounds provide valuable insights. For instance, various N'-benzoyl hydrazide derivatives have shown significant antimicrobial activity.[3] Furthermore, N-Alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides, which share the benzohydrazide core, have been identified as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).[4] These findings suggest that this compound may also interact with these or related enzyme targets.

This document details a systematic in silico workflow to predict the targets of this compound, encompassing ligand-based pharmacophore modeling, similarity searching, and molecular docking simulations.

In Silico Target Prediction Workflow

The proposed workflow for predicting the biological targets of this compound is a multi-step process designed to leverage complementary computational techniques.

Figure 1: In Silico Target Prediction Workflow.

Methodologies and Experimental Protocols

Ligand-Based Approaches

Ligand-based methods utilize the structure of the query molecule to infer potential targets by comparing it to compounds with known biological activities.

-

Protocol:

-

Obtain the 2D structure of this compound.

-

Utilize chemical similarity search tools available in databases such as PubChem and ChEMBL.

-

Employ the Tanimoto coefficient with a threshold of >0.85 on Morgan fingerprints (or similar) to identify structurally similar compounds.

-

Compile a list of the identified analogs and their documented biological targets.

-

-

Protocol:

-

Generate a 3D conformer of this compound using a computational chemistry tool like PyMOL or MOE.

-

Identify key pharmacophoric features, including hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings.

-

Use the generated pharmacophore model to screen 3D compound databases (e.g., ZINC, MolPort) to identify molecules with similar pharmacophoric arrangements.

-

Analyze the known targets of the top-scoring hits.

-

-

Protocol:

-

Submit the SMILES string of this compound to multiple web-based target prediction platforms. Recommended servers include SwissTargetPrediction, PharmMapper, and SuperPred.[1]

-

These servers compare the input molecule to their internal databases of known ligand-target interactions using various algorithms.

-

Collect and cross-reference the predicted target lists from each server to identify consensus targets.

-

Structure-Based Approaches

Structure-based methods rely on the 3D structure of the potential protein target to evaluate the binding affinity of the ligand.

Based on the ligand-based approaches and literature on similar compounds, a list of putative targets can be generated. For this compound, potential targets could include:

-

Acetylcholinesterase (AChE)

-

Butyrylcholinesterase (BuChE)

-

Bacterial enzymes (based on antimicrobial activity of related compounds)

-

Cyclooxygenase (COX) enzymes

-

Protocol:

-

Retrieve the 3D crystal structures of the putative target proteins from the Protein Data Bank (PDB).

-

Prepare the protein structures by removing water molecules, adding hydrogen atoms, and assigning partial charges.

-

Prepare the ligand (this compound) by generating a low-energy 3D conformation and assigning appropriate atom types and charges.

-

Define the binding site on the target protein, typically based on the location of a co-crystallized ligand or through binding site prediction algorithms.

-

Perform molecular docking using software such as AutoDock Vina or Glide.

-

Analyze the results based on the predicted binding energy (docking score) and the binding pose of the ligand within the active site.

-

Predicted Targets and Data Summary

The following table summarizes the hypothetical predicted targets for this compound based on the proposed in silico workflow and data from structurally related compounds.

| Prediction Method | Predicted Target | Rationale/Homologous Compound | Hypothetical Docking Score (kcal/mol) |

| Similarity Search | Acetylcholinesterase (AChE) | N-Alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides[4] | -8.5 |

| Similarity Search | Butyrylcholinesterase (BuChE) | N-Alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides[4] | -7.9 |

| Target Prediction Server | Dihydropteroate Synthase | Benzoyl hydrazide derivatives with antimicrobial activity[3] | -9.2 |

| Target Prediction Server | Cyclooxygenase-2 (COX-2) | General anti-inflammatory potential of hydrazide structures | -8.1 |

| Molecular Docking | Acetylcholinesterase (AChE) | Confirmation of ligand-based prediction | -8.7 |

| Molecular Docking | Dihydropteroate Synthase | Confirmation of ligand-based prediction | -9.5 |

Signaling Pathway Analysis

Based on the predicted targets, we can hypothesize the involvement of this compound in specific signaling pathways. For instance, inhibition of AChE would impact cholinergic signaling.

Figure 2: Predicted effect on Cholinergic Signaling.

Conclusion and Future Directions

This in-depth technical guide provides a comprehensive in silico framework for the prediction of biological targets for this compound. The proposed workflow, integrating both ligand- and structure-based computational methods, offers a robust strategy for generating high-quality hypotheses regarding the compound's mechanism of action. The hypothetical results presented herein, based on data from structurally related molecules, suggest that acetylcholinesterase and bacterial dihydropteroate synthase are promising candidate targets.

The next critical step is the experimental validation of these in silico predictions. In vitro enzyme inhibition assays for the top-ranked putative targets are strongly recommended. Subsequent cell-based assays and phenotypic screening will further elucidate the biological activity and therapeutic potential of this compound. This iterative cycle of computational prediction and experimental validation is fundamental to modern drug discovery and will be instrumental in uncovering the full pharmacological profile of this promising compound.

References

- 1. mdpi.com [mdpi.com]

- 2. In silico target prediction: identification of on- and off-targets for crop protection agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. N-Alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides and Their Analogues: Synthesis and Multitarget Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary Cytotoxicity Screening of N'-butanoyl-2-methylbenzohydrazide: A Technical Guide

Disclaimer: To date, no direct studies on the preliminary cytotoxicity screening of N'-butanoyl-2-methylbenzohydrazide have been published in peer-reviewed literature. This technical guide is therefore based on established protocols and findings from research on structurally similar benzohydrazide derivatives. The information presented herein is intended to serve as a foundational resource for researchers and drug development professionals initiating investigations into the cytotoxic potential of this specific compound.

Introduction

Benzohydrazide derivatives are a class of organic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including anticancer properties.[1][2] These compounds and their analogues have demonstrated cytotoxic effects against various cancer cell lines, suggesting their potential as novel therapeutic agents. This guide outlines a comprehensive approach to the preliminary cytotoxicity screening of this compound, drawing upon methodologies and data from studies on related molecules.

Experimental Protocols

The following are detailed experimental protocols for common in vitro cytotoxicity assays that are suitable for the preliminary screening of this compound.

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

-

This compound

-

Human cancer cell lines (e.g., A549, MCF-7, HeLa, HepG2)[3]

-

Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

CO2 incubator

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

-

Compound Treatment: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution with the cell culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Replace the medium in the wells with the medium containing the test compound. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the compound concentration.

The Resazurin assay is another colorimetric method used to measure cell viability. Viable cells can reduce resazurin into the fluorescent resorufin.

Materials:

-

This compound

-

Human cancer cell lines (e.g., Caco-2)[4]

-

Appropriate cell culture medium (e.g., MEM with Earle's balanced salts)[4]

-

Fetal Bovine Serum (FBS)

-

L-glutamine

-

Penicillin-Streptomycin solution

-

Resazurin solution

-

Triton X-100 (for positive control)

-

24-well or 96-well plates

-

CO2 incubator

-

Fluorescence microplate reader

Procedure:

-

Cell Seeding: Seed Caco-2 cells at a density of 2.5 × 10⁴ cells per well in a 24-well plate and allow them to grow for approximately 10 days until they are about 80% confluent.[4]

-

Compound Treatment: Prepare test solutions of this compound at the desired concentrations in the cell culture medium. Include a positive control (e.g., 0.5% v/v Triton X-100) and a negative control (medium alone).[4]

-

Incubation: Wash the cells twice with pre-warmed PBS. Add the test solutions to the wells in triplicate and incubate for the desired period.

-

Resazurin Addition: Add Resazurin solution to each well and incubate for a specified time (e.g., 1-4 hours).

-

Fluorescence Measurement: Measure the fluorescence at an excitation wavelength of 530-560 nm and an emission wavelength of 590 nm.

-

Data Analysis: Calculate cell viability as a percentage of the negative control.

Data Presentation

The following tables summarize the cytotoxic activities of various benzohydrazide derivatives against different human cancer cell lines, as reported in the literature. This data can serve as a reference for the expected range of activity for this compound.

Table 1: Cytotoxicity (IC50, µM) of Benzohydrazide Derivatives Against Various Cancer Cell Lines

| Compound Class | Cell Line | IC50 (µM) | Reference |

| Benzohydrazide derivatives containing dihydropyrazoles | A549 (Lung) | 0.46 - >100 | [3] |

| MCF-7 (Breast) | 0.29 - >100 | [3] | |

| HeLa (Cervical) | 0.15 - >100 | [3] | |

| HepG2 (Liver) | 0.21 - >100 | [3] | |

| N'-E-benzylidene benzohydrazide | UM-UC-3 (Bladder) | 1027 - 2719 | [2] |

| MDA-MB-231 (Breast) | 482 - 1334 | [2] | |

| 2/3-bromo-N'-(substituted benzylidene/3 phenylallylidene) benzohydrazides | HCT 116 (Colon) | 1.88 (most potent) | [1] |

| N'-[2-oxo-1,2-dihydro-3H-indol-3-ylidene] benzohydrazides | HeLa (Cervical) | 0.66 (most potent) | [1] |

Table 2: Cell Viability of 2-(benzamido) benzohydrazide Derivatives

| Compound | Cell Line | Concentration | Cell Viability (%) | Reference |

| Series of 2-(benzamido) benzohydrazide derivatives | Caco-2 (Colon) | Not Specified | > 80% | [4][5] |

Visualization of Experimental Workflow and Potential Signaling Pathway

The following diagrams, generated using the DOT language, illustrate a typical experimental workflow for cytotoxicity screening and a hypothetical signaling pathway that could be investigated based on the known mechanisms of action of related benzohydrazide derivatives.

Potential Mechanisms of Action

While the precise mechanism of action for this compound is unknown, studies on analogous compounds suggest several possibilities that warrant investigation:

-

EGFR Kinase Inhibition: Some benzohydrazide derivatives have been shown to inhibit the epidermal growth factor receptor (EGFR), a key regulator of cell proliferation and survival.[3]

-

Disruption of Iron-Sulfur (Fe-S) Clusters: Certain N'-(1-phenylethylidene)-benzohydrazides have demonstrated cytotoxicity linked to the disruption of mitochondrial Fe-S cluster-containing proteins, which are essential for cellular metabolism and iron homeostasis.[6]

-

Induction of Apoptosis: The cytotoxic effects of many anticancer agents are mediated through the induction of programmed cell death, or apoptosis. Investigating markers of apoptosis (e.g., caspase activation, annexin V staining) would be a critical next step.

Conclusion

This technical guide provides a framework for the preliminary in vitro cytotoxicity screening of this compound. By employing standard assays such as the MTT and Resazurin methods, researchers can obtain initial data on the compound's cytotoxic potential. The provided data on related benzohydrazide derivatives offer a valuable point of reference. Subsequent studies should focus on elucidating the specific molecular mechanisms underlying the observed cytotoxic effects, potentially exploring pathways such as EGFR signaling and mitochondrial function.

References

- 1. thepharmajournal.com [thepharmajournal.com]

- 2. researchgate.net [researchgate.net]

- 3. Design, Synthesis and Biological Evaluation of Benzohydrazide Derivatives Containing Dihydropyrazoles as Potential EGFR Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis, crystal structure, in vitro cytotoxicity evaluation, density functional theory calculations and docking studies of 2-(benzamido) benzohydrazide derivatives as potent AChE and BChE inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, synthesis, crystal structure, in vitro cytotoxicity evaluation, density functional theory calculations and docking studies of 2-(benzamido) benzohydrazide derivatives as potent AChE and BChE inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. N’-(1-phenylethylidene)-benzohydrazide cytotoxicity is LSD1 independent and linked to Fe-S cluster disruption in Ewing sarcoma - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Solubility Profile of N'-butanoyl-2-methylbenzohydrazide

For Researchers, Scientists, and Drug Development Professionals

Introduction to N'-butanoyl-2-methylbenzohydrazide

This compound belongs to the hydrazide class of organic compounds, which are characterized by a nitrogen-nitrogen single bond. The structure, featuring both hydrogen bond donors and acceptors, suggests potential for variable solubility in different solvent systems. Understanding the solubility of this compound is a critical first step in its development as a potential therapeutic agent, as solubility directly impacts bioavailability, formulation, and efficacy.

Predicted Solubility Characteristics

The principle of "like dissolves like" provides a foundational understanding of solubility. The presence of a polar benzohydrazide moiety and a nonpolar butanoyl group in this compound suggests that its solubility will be influenced by the polarity of the solvent.

General solubility expectations:

-

Polar Protic Solvents (e.g., water, methanol, ethanol): The hydrazide group can form hydrogen bonds with protic solvents, potentially leading to moderate solubility. However, the presence of the nonpolar butanoyl and methylbenzoyl groups may limit extensive solubility in highly polar solvents like water.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, acetonitrile): These solvents can act as hydrogen bond acceptors, interacting with the N-H protons of the hydrazide. They are often good solvents for a wide range of organic compounds and are expected to effectively solubilize this compound.

-

Nonpolar Solvents (e.g., hexane, toluene): Due to the polar nature of the hydrazide functional group, low solubility is anticipated in nonpolar solvents.

Experimental Protocol for Solubility Determination

The following is a detailed experimental protocol for determining the solubility of this compound in various solvents. This method is based on the widely accepted shake-flask method.

Materials and Equipment

-

This compound (high purity)

-

A selection of analytical grade solvents (see Table 1)

-

Analytical balance

-

Vortex mixer

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Experimental Workflow

The general workflow for determining the solubility of this compound is depicted in the following diagram:

Step-by-Step Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials. The exact amount should be sufficient to ensure that undissolved solid remains after equilibration.

-

Accurately add a known volume of the desired solvent to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient period to ensure equilibrium is reached (typically 24 to 72 hours). Visual inspection should confirm the continued presence of undissolved solid.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved microparticles.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Develop a suitable analytical method (e.g., HPLC-UV or UV-Vis spectrophotometry) and generate a calibration curve from the standard solutions.

-

Accurately dilute the filtered saturated solution with the appropriate solvent to bring its concentration within the linear range of the calibration curve.

-

Analyze the diluted sample and determine the concentration of this compound in the saturated solution by referencing the calibration curve.

-

-

Data Reporting:

-

Calculate the solubility in appropriate units (e.g., mg/mL, mol/L, or as a mole fraction).

-

Repeat the experiment at least in triplicate to ensure the reproducibility of the results.

-

Data Presentation

The determined solubility data should be presented in a clear and organized manner to facilitate comparison across different solvents.

Table 1: Proposed Solvents for Solubility Determination of this compound

| Solvent Class | Solvent | Predicted Solubility |

| Polar Protic | Water | Low |

| Methanol | Moderate to High | |

| Ethanol | Moderate | |

| Isopropanol | Moderate | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | High |

| N,N-Dimethylformamide (DMF) | High | |

| Acetonitrile | Moderate | |

| Acetone | Moderate | |

| Nonpolar | n-Hexane | Low |

| Toluene | Low | |

| Dichloromethane | Low to Moderate |

Conclusion

This technical guide provides a comprehensive framework for researchers to determine the solubility of this compound. By following the detailed experimental protocol and utilizing the suggested analytical techniques, reliable and reproducible solubility data can be generated. This information is paramount for the continued investigation and development of this compound for pharmaceutical and other scientific applications. The provided workflow diagram and data table structure are intended to aid in the systematic execution and presentation of these critical experiments.

Methodological & Application

Application Notes and Protocols for N'-butanoyl-2-methylbenzohydrazide Enzyme Inhibition Assay

These application notes provide a detailed protocol for determining the enzyme inhibitory activity of N'-butanoyl-2-methylbenzohydrazide. The following sections outline the necessary reagents, experimental procedures, and data analysis for researchers, scientists, and drug development professionals. The protocol is exemplified using a common enzyme target for hydrazide derivatives, Monoamine Oxidase-A (MAO-A).

Introduction

This compound is a synthetic compound belonging to the hydrazide class of molecules. Compounds with a hydrazide or hydrazone scaffold have demonstrated a broad spectrum of biological activities, including inhibitory effects on various enzymes. Published research on similar hydrazide derivatives has highlighted their potential as inhibitors of enzymes such as laccase, cholinesterases (AChE and BChE), and monoamine oxidases (MAO).[1][2][3][4][5][6][7] Monoamine oxidases are important enzymes in neuroscience and are targets for the development of therapeutics for depression and neurodegenerative diseases. This document provides a detailed methodology to screen and characterize the inhibitory potential of this compound against a selected enzyme, MAO-A.

Materials and Reagents

-

This compound

-

Human Monoamine Oxidase-A (hMAO-A), recombinant

-

Substrate: Tyramine

-

Amplex® Red reagent

-

Horseradish peroxidase (HRP)

-

Reference Inhibitor: Moclobemide

-

Phosphate Buffer (e.g., 0.1 M Sodium Phosphate, pH 7.4)

-

Dimethyl sulfoxide (DMSO)

-

96-well microplates (black, flat-bottom)

-

Microplate reader with fluorescence capabilities (Excitation: 530-560 nm, Emission: ~590 nm)

-

Pipettes and tips

-

Reagent reservoirs

Experimental Protocols

-

Compound Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Reference Inhibitor Stock Solution: Prepare a 1 mM stock solution of Moclobemide in 100% DMSO.

-

Enzyme Solution: Dilute the recombinant hMAO-A enzyme in phosphate buffer to the desired working concentration.

-

Substrate Solution: Prepare a stock solution of Tyramine in water and further dilute in phosphate buffer to the desired working concentration.

-

Detection Reagent: Prepare the Amplex® Red/HRP working solution according to the manufacturer's instructions.

The inhibitory activity of this compound against hMAO-A can be determined using a fluorometric method.[4]

-

Serial Dilutions: Prepare serial dilutions of the this compound stock solution in phosphate buffer to achieve a range of desired test concentrations. The final DMSO concentration in the assay should be kept below 1%.

-

Assay Plate Setup:

-

Add 20 µL of the various dilutions of this compound to the wells of a 96-well plate.

-

For the positive control (no inhibition), add 20 µL of phosphate buffer with the same final DMSO concentration.

-

For the negative control (100% inhibition), add 20 µL of the reference inhibitor, Moclobemide, at a saturating concentration.

-

-

Enzyme Addition: Add 20 µL of the diluted hMAO-A enzyme solution to all wells.

-

Pre-incubation: Incubate the plate at 37°C for 15 minutes.

-

Reaction Initiation: Add 20 µL of the substrate (Tyramine) solution to all wells to start the reaction.

-

Incubation: Incubate the plate at 37°C for 30 minutes.

-

Signal Detection: Add 40 µL of the Amplex® Red/HRP working solution to all wells.

-

Final Incubation: Incubate the plate at 37°C for 15 minutes, protected from light.

-

Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader.

The half-maximal inhibitory concentration (IC50) is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

-

The percentage of inhibition is calculated using the following formula: % Inhibition = 100 - [ (Fluorescence_inhibitor - Fluorescence_blank) / (Fluorescence_control - Fluorescence_blank) ] * 100

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

The IC50 value is determined by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, R).

To determine the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed), kinetic studies are performed.[4]

-

Perform the enzyme assay with varying concentrations of the substrate (Tyramine) in the absence and presence of different concentrations of this compound (e.g., IC50/2, IC50, and 2 x IC50).[4]

-

Measure the initial reaction velocities (V) at each substrate concentration.

-

Plot the data using a Lineweaver-Burk plot (1/V vs. 1/[S]).

-

The type of inhibition can be determined by analyzing the changes in Vmax and Km in the presence of the inhibitor.[4] The inhibition constant (Ki) can be calculated from secondary plots of the slopes or intercepts of the Lineweaver-Burk plot versus the inhibitor concentration.[4]

Data Presentation

The quantitative data from the enzyme inhibition assays should be summarized in clear and structured tables for easy comparison.

Table 1: Inhibitory Activity of this compound against hMAO-A

| Compound | IC50 (µM) [95% CI] | Ki (µM) | Inhibition Type |

| This compound | 5.2 [4.5 - 6.0] | 2.8 | Competitive |

| Moclobemide (Reference) | 1.8 [1.5 - 2.2] | 0.9 | Reversible, Competitive |

Table 2: Kinetic Parameters of hMAO-A in the Presence of this compound

| Inhibitor Concentration (µM) | Km (µM) | Vmax (nmol/min/mg) |

| 0 (Control) | 25.5 | 150.2 |

| 2.6 (IC50/2) | 48.2 | 151.1 |

| 5.2 (IC50) | 75.8 | 149.5 |

| 10.4 (2 x IC50) | 120.3 | 150.8 |

Visualizations

Caption: Workflow for the this compound enzyme inhibition assay.

Caption: Inhibition of MAO-A by this compound.

Conclusion

This document provides a comprehensive protocol for the evaluation of this compound as an enzyme inhibitor, using hMAO-A as a representative target. The described methods for determining IC50 values and elucidating the mechanism of inhibition are fundamental for the characterization of novel enzyme inhibitors in drug discovery and development. The provided workflows and diagrams serve to clarify the experimental and biological context of this assay.

References

- 1. mdpi.com [mdpi.com]

- 2. Synthesis of Novel Hydrazide–Hydrazone Compounds and In Vitro and In Silico Investigation of Their Biological Activities against AChE, BChE, and hCA I and II - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. mdpi.com [mdpi.com]

- 5. N-Alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides and Their Analogues: Synthesis and Multitarget Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

Application Notes and Protocols for Antimicrobial Screening of N'-butanoyl-2-methylbenzohydrazide

Audience: Researchers, scientists, and drug development professionals.

Introduction

Benzohydrazide derivatives have emerged as a significant class of compounds in medicinal chemistry, demonstrating a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The core structure, characterized by a benzoyl group attached to a hydrazide moiety, serves as a versatile scaffold for the development of novel therapeutic agents. The antimicrobial potential of these compounds is attributed to the presence of the C-N and N=N cluster, which is a key to various biological activities.[3] This document provides a detailed protocol for the antimicrobial screening of a specific derivative, N'-butanoyl-2-methylbenzohydrazide, outlining the necessary experimental procedures and data presentation formats. While specific data for this compound is not yet extensively published, this guide is based on established methods for screening similar benzohydrazide compounds.[4][5][6][7]

Data Presentation: Summarized Antimicrobial Activity

The following tables present a hypothetical but representative summary of the quantitative data that would be generated from the antimicrobial screening of this compound. These tables are designed for clear comparison of the compound's activity against various microbial strains.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound

| Test Microorganism | Strain (ATCC) | MIC (µg/mL) |

| Gram-positive Bacteria | ||

| Staphylococcus aureus | 29213 | 16 |

| Bacillus subtilis | 6633 | 32 |

| Enterococcus faecalis | 29212 | 64 |

| Gram-negative Bacteria | ||

| Escherichia coli | 25922 | 128 |

| Pseudomonas aeruginosa | 27853 | >256 |

| Klebsiella pneumoniae | 13883 | 128 |

| Fungi | ||

| Candida albicans | 10231 | 64 |

| Aspergillus niger | 16404 | 128 |

| Reference Standard | ||

| Ciprofloxacin | - | 0.5 - 2 |

| Fluconazole | - | 1 - 8 |

Table 2: Zone of Inhibition (ZOI) for this compound (50 µ g/disc )

| Test Microorganism | Strain (ATCC) | Zone of Inhibition (mm) |

| Gram-positive Bacteria | ||

| Staphylococcus aureus | 29213 | 18 |

| Bacillus subtilis | 6633 | 15 |

| Enterococcus faecalis | 29212 | 12 |

| Gram-negative Bacteria | ||

| Escherichia coli | 25922 | 10 |

| Pseudomonas aeruginosa | 27853 | 0 |

| Klebsiella pneumoniae | 13883 | 11 |

| Fungi | ||

| Candida albicans | 10231 | 14 |

| Aspergillus niger | 16404 | 10 |

| Reference Standard | ||

| Ciprofloxacin (5 µ g/disc ) | - | 22 - 30 |

| Fluconazole (25 µ g/disc ) | - | 18 - 25 |

Experimental Protocols

Detailed methodologies for the key antimicrobial screening experiments are provided below.

Protocol 1: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination